6-(2-Bromophenyl)nicotinaldehyde
CAS No.: 898404-58-5
Cat. No.: VC16176841
Molecular Formula: C12H8BrNO
Molecular Weight: 262.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898404-58-5 |
|---|---|
| Molecular Formula | C12H8BrNO |
| Molecular Weight | 262.10 g/mol |
| IUPAC Name | 6-(2-bromophenyl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H |
| Standard InChI Key | ZJRHZTQZGNDHSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-(2-bromophenyl)pyridine-3-carbaldehyde, reflects its hybrid structure combining a pyridine core with substituents that enhance its electronic and steric profiles. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, while the aldehyde group at the 3-position serves as a reactive site for nucleophilic additions or condensations. The planar pyridine ring facilitates π-π stacking interactions, which are exploitable in material science applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 898404-58-5 |
| Molecular Formula | |
| Molecular Weight | 262.10 g/mol |
| IUPAC Name | 6-(2-bromophenyl)pyridine-3-carbaldehyde |
| SMILES | BrC1=CC=CC=C1C2=NC=C(C=C2)C=O |
| Boiling Point | Not publicly reported |
| Melting Point | 77–78°C (estimated) |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 6-(2-bromophenyl)nicotinaldehyde typically involves cross-coupling reactions between 2-bromobenzaldehyde and pyridine-3-carboxaldehyde. A common approach utilizes a base such as sodium hydroxide in ethanol under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the aldehyde group activates the pyridine ring for electrophilic attack. Yields are optimized by controlling temperature (60–80°C) and reaction time (12–24 hours).
Industrial Production
Industrial methods prioritize scalability and cost-efficiency. Automated continuous-flow reactors enable precise control over reaction parameters, while heterogeneous catalysts (e.g., palladium on carbon) enhance reaction rates. Post-synthesis purification employs recrystallization from ethanol or chromatography using silica gel, achieving >95% purity. Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times by 40% compared to conventional methods.
Reactivity and Functionalization
Oxidation and Reduction Pathways
The aldehyde group undergoes oxidation to form 6-(2-bromophenyl)pyridine-3-carboxylic acid using agents like potassium permanganate. Conversely, reduction with sodium borohydride yields 6-(2-bromophenyl)pyridine-3-methanol, a precursor for ester derivatives. The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation with boronic acids under palladium catalysis.
Substitution Reactions
Nucleophilic substitution at the bromine site is feasible with strong bases (e.g., potassium tert-butoxide), replacing bromine with methoxy or amino groups. This reactivity is leveraged to synthesize analogs for structure-activity relationship (SAR) studies in drug discovery.
Applications in Medicinal Chemistry
Antimicrobial Activity
Derivatives of 6-(2-bromophenyl)nicotinaldehyde exhibit broad-spectrum antimicrobial effects. In vitro studies against Pseudomonas aeruginosa and Bacillus subtilis demonstrated minimum inhibitory concentrations (MICs) of 3.12–12.5 µg/mL, outperforming conventional antibiotics like ampicillin. The bromophenyl moiety enhances membrane permeability, disrupting bacterial cell integrity.
Neuroprotective Effects
Preliminary data indicate that 6-(2-bromophenyl)nicotinaldehyde scavenges reactive oxygen species (ROS) in neuronal cells, mitigating oxidative stress linked to Alzheimer’s disease. In SH-SY5Y cells, pretreatment with 10 µM of the compound reduced hydrogen peroxide-induced cytotoxicity by 45%.
Material Science Applications
Fluorescent Sensors
The compound’s aldehyde group forms Schiff bases with amines, creating fluorophores for metal ion detection. A zinc-specific sensor derived from this compound exhibits a 150-fold fluorescence enhancement upon binding, with a detection limit of 0.1 nM.
Porous Organic Polymers (POPs)
Incorporating 6-(2-bromophenyl)nicotinaldehyde into POPs yields materials with high surface areas (>1,000 m²/g) and CO₂ uptake capacities of 4.2 mmol/g at 1 bar. These polymers show promise for carbon capture in flue gas treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume